Cas no 1467-84-1 ([trans-4-aminocyclohexyl]methanol)

[trans-4-Aminocyclohexyl]methanol is a chiral cyclohexane derivative featuring both amino and hydroxymethyl functional groups in a trans configuration. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical applications due to its rigid cyclohexane backbone and bifunctional reactivity. The trans orientation enhances stereochemical stability, making it valuable for asymmetric synthesis and ligand design. Its primary amine group enables conjugation or derivatization, while the hydroxymethyl moiety offers additional modification sites. The compound’s well-defined stereochemistry and structural rigidity contribute to its utility in medicinal chemistry, particularly in the development of bioactive molecules and peptidomimetics. High purity grades are available for research and industrial use.
[trans-4-aminocyclohexyl]methanol structure
1467-84-1 structure
商品名:[trans-4-aminocyclohexyl]methanol
CAS番号:1467-84-1
MF:C7H15NO
メガワット:129.2001
MDL:MFCD12407131
CID:903707
PubChem ID:424390

[trans-4-aminocyclohexyl]methanol 化学的及び物理的性質

名前と識別子

    • (trans-4-Aminocyclohexyl)methanol
    • trans-4-Aminocyclohexanemethanol
    • trans 4-Aminocyclohexanemethanol
    • trans-4-Amino-cyclohexylcarbinol
    • trans-4-Hydroxymethylcyclohexylamin
    • ((1R,4r)-4-aMinocyclohexyl)Methanol
    • Cyclohexanemethanol, 4-amino-, trans-
    • (4-aminocyclohexyl)methanol
    • (4-amino-cyclohexyl)-methanol
    • Cyclohexanemethanol, 4-amino-, cis-
    • cis-(4-Aminocyclohexyl)methanol
    • (cis-4-Aminocyclohexyl)methanol
    • 4-aminocyclohexylmethanol
    • trans-(4-Amino-cyclohexyl)-methanol
    • [(1r,4r)-4-aminocyclohexyl]methanol
    • trans-(4-aminocyclohexyl)methanol
    • cyclohexanemethanol,4-amino-,trans-
    • [(1s
    • [trans-4-aminocyclohexyl]methanol
    • 1467-84-1
    • CS-0343315
    • 89854-94-4
    • SCHEMBL384458
    • DTXSID701347686
    • MFCD09036521
    • SCHEMBL12069208
    • BS-13062
    • Trans-4-aminocyclohexyl)methanol
    • (cis-4-Amino-cyclohexyl)-methanol
    • (4-aminocyclohexyl)methanol, AldrichCPR
    • EN300-106767
    • MFCD12407131
    • cis-4-Aminocyclohexyl methanol
    • J-008705
    • 30134-98-6
    • ((1s,4s)-4-aminocyclohexyl)methanol
    • SCHEMBL23842137
    • EN300-105832
    • E84862
    • J-008261
    • trans-4-(Hydroxymethyl)-cyclohexylamine
    • Z234897277
    • GHUJZOFJZVGTSN-UHFFFAOYSA-N
    • Z1203579954
    • G55100
    • SB15444
    • [(1s,4s)-4-aminocyclohexyl]methanol
    • trans-(4-Aminocyclohexyl)methan-1-ol
    • cyclohexanemethanol,4-amino-,cis-
    • GHUJZOFJZVGTSN-KNVOCYPGSA-N
    • GHUJZOFJZVGTSN-LJGSYFOKSA-N
    • trans-1-Amino-4-(hydroxymethyl)cyclohexane
    • AKOS006341032
    • (trans-4-Amino-cyclohexyl)-methanol
    • SB13205
    • DB-230113
    • SCHEMBL1851277
    • ((1S,45)-4-aminocyclohexyl)methanol
    • AM84270
    • SY037104
    • CS-0011345
    • WS-01476
    • W16992
    • (4-Amino-cyclohexyl)-methanol HCl
    • AKOS006339006
    • DB-106583
    • (4-Aminocyclohex-1-yl)methanol
    • EN300-49496
    • Z1203582309
    • cis-(4-Amino-cyclohexyl)-methanol
    • Cis-4-aminocyclohexyl)methanol
    • AKOS004120824
    • SCHEMBL384459
    • BS-13166
    • CS-0185317
    • SB22874
    • Cyclohexanemethanol, 4-amino-
    • MDL: MFCD12407131
    • インチ: 1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2
    • InChIKey: GHUJZOFJZVGTSN-UHFFFAOYSA-N
    • ほほえんだ: O([H])C([H])([H])C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 129.11500
  • どういたいしつりょう: 129.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 77
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • 密度みつど: 0.974±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 145 ºC
  • ふってん: 218.8±13.0 ºC (760 Torr),
  • フラッシュポイント: 86.1±19.8 ºC,
  • ようかいど: 可溶性(160 g/l)(25ºC)、
  • PSA: 46.25000
  • LogP: 1.19650

[trans-4-aminocyclohexyl]methanol セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

[trans-4-aminocyclohexyl]methanol 税関データ

  • 税関コード:2922199090
  • 税関データ:

    中国税関コード:

    2922199090

    概要:

    2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

[trans-4-aminocyclohexyl]methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1122483-500mg
trans-(4-Amino-cyclohexyl)-methanol
1467-84-1 95%
500mg
$185 2024-07-28
abcr
AB291828-1 g
(trans-4-Aminocyclohexyl)methanol, 95%; .
1467-84-1 95%
1g
€111.80 2023-02-04
Enamine
EN300-106767-10.0g
[(1r,4r)-4-aminocyclohexyl]methanol, trans
1467-84-1 95%
10.0g
$366.0 2023-07-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1526-500mg
trans-(4-Amino-cyclohexyl)-methanol
1467-84-1 97%
500mg
¥1302.85 2025-01-21
Enamine
EN300-106767-2.5g
[(1r,4r)-4-aminocyclohexyl]methanol
1467-84-1 95%
2.5g
$70.0 2023-10-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T59760-5g
(trans-4-Aminocyclohexyl)methanol
1467-84-1 95%
5g
¥399.0 2024-07-18
ChemScence
CS-0011345-1g
(trans-4-Aminocyclohexyl)methanol
1467-84-1 ≥97.0%
1g
$72.0 2022-04-27
abcr
AB291828-250 mg
(trans-4-Aminocyclohexyl)methanol, 95%; .
1467-84-1 95%
250MG
€80.40 2023-02-04
Chemenu
CM116712-5g
trans-1-Amino-4-(hydroxymethyl)cyclohexane
1467-84-1 95%
5g
$374 2021-08-06
Chemenu
CM116712-1g
trans-1-Amino-4-(hydroxymethyl)cyclohexane
1467-84-1 95%
1g
$234 2021-08-06

[trans-4-aminocyclohexyl]methanol 関連文献

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[trans-4-aminocyclohexyl]methanolに関する追加情報

Professional Introduction to [trans-4-aminocyclohexyl]methanol (CAS No. 1467-84-1)

[trans-4-aminocyclohexyl]methanol (CAS No. 1467-84-1) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and molecular synthesis. This compound, characterized by its unique stereochemical configuration, has garnered attention for its potential in various biochemical pathways and therapeutic interventions.

The molecular structure of [trans-4-aminocyclohexyl]methanol consists of a cyclohexane ring substituted with an amino group at the 4-position and a hydroxymethyl group at the 1-position. The trans configuration of the amino group contributes to its distinct physicochemical properties, making it a valuable intermediate in the synthesis of complex organic molecules. This structural feature is particularly relevant in the development of chiral drugs, where stereochemistry plays a critical role in efficacy and safety.

In recent years, [trans-4-aminocyclohexyl]methanol has been extensively studied for its role in the synthesis of bioactive molecules. Its ability to serve as a building block for more complex structures has made it indispensable in medicinal chemistry. For instance, researchers have utilized this compound to develop novel ligands for enzyme inhibition and receptor binding studies. The flexibility of the cyclohexyl ring allows for modifications that can fine-tune interactions with biological targets, making it a preferred choice for designing pharmacophores.

One of the most compelling applications of [trans-4-aminocyclohexyl]methanol is in the field of immunomodulation. Recent studies have demonstrated its potential as a precursor in the synthesis of immunosuppressive agents. These agents are crucial in treating autoimmune diseases and preventing organ transplant rejection. The compound's ability to modulate immune responses without significant toxicity has positioned it as a promising candidate for further clinical investigation.

Additionally, [trans-4-aminocyclohexyl]methanol has shown promise in the development of anti-cancer therapeutics. Researchers have explored its derivatives as inhibitors of key enzymes involved in tumor proliferation and metastasis. The hydroxymethyl group provides a site for further functionalization, allowing chemists to design molecules with enhanced selectivity and potency against cancer cells. Preliminary findings suggest that certain derivatives exhibit significant anti-proliferative effects in vitro, warranting further preclinical studies.

The compound's utility extends beyond pharmaceutical applications into materials science and industrial chemistry. Its unique structural properties make it suitable for use as a chiral auxiliary in asymmetric synthesis, where high enantiomeric purity is essential. This has opened up new avenues for producing enantiomerically pure compounds used in various industries, including agrochemicals and specialty chemicals.

Recent advancements in synthetic methodologies have further enhanced the accessibility and scalability of [trans-4-aminocyclohexyl]methanol production. Catalytic processes have been developed that improve yield and reduce byproduct formation, making the compound more economically viable for large-scale applications. These innovations are particularly significant in ensuring a steady supply for research and industrial purposes.

In conclusion, [trans-4-aminocyclohexyl]methanol (CAS No. 1467-84-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and versatility make it an invaluable tool in pharmaceutical research, immunology, oncology, and materials science. As ongoing research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing scientific and industrial progress.

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Amadis Chemical Company Limited
(CAS:1467-84-1)[trans-4-aminocyclohexyl]methanol
A909139
清らかである:99%
はかる:25g
価格 ($):390.0